LY 278584
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20-12-7-8-13(20)10-11(9-12)18-17(22)16-14-5-3-4-6-15(14)21(2)19-16/h3-6,11-13H,7-10H2,1-2H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHAJFBBJWHSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922885 | |
| Record name | 1-Methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119193-37-2 | |
| Record name | LY 278584 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119193372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Receptor Pharmacology of Ly 278584
5-HT3 Receptor Antagonism Profile
LY 278584 functions as a potent antagonist of the 5-HT3 receptor. This interaction is characterized by high affinity, contributing to its effectiveness in blocking the action of serotonin (B10506) at this site.
High Selectivity for 5-HT3 Receptors
Studies have consistently demonstrated the high selectivity of this compound for the 5-HT3 receptor. It exhibits potent binding affinity, with reported Ki values in the low nanomolar range, such as 1.62 nM medchemexpress.com and 1.5 nM nih.gov. This strong affinity underscores its ability to selectively target 5-HT3 receptors over other receptor types. The compound [3H]LY278584 has been utilized as a selective radioligand in binding studies to localize 5-HT3 receptors in various tissues, including the rat brain nih.govnih.gov. Specific binding of [3H]LY278584 in rat cerebral cortex accounts for a high percentage of total binding (83-93%) and is displaced by 5-HT and known 5-HT3 antagonists nih.gov.
Absence of Activity on Other Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, 5-HT2)
A crucial aspect of this compound's pharmacological profile is its negligible activity or lack of significant affinity for other serotonin receptor subtypes. Research indicates that this compound has no activity on 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, or 5-HT2 receptors medchemexpress.com. Furthermore, studies have shown it to have poor or no affinity for 5-HT4 receptors google.complos.orgcore.ac.uk. This high degree of selectivity for the 5-HT3 receptor distinguishes this compound and is important for understanding its specific pharmacological effects. It has also been noted that this compound lacks high affinity at the alpha7 nicotinic receptor, despite the structural similarities between 5-HT3 receptors and nicotinic acetylcholine (B1216132) receptors as members of the ligand-gated ion channel family sci-hub.secapes.gov.br.
The selectivity profile of this compound can be summarized in the following table based on available data:
| Receptor Subtype | Activity/Affinity | Reference(s) |
| 5-HT3 Receptor | Potent Antagonist, High Affinity (Ki ~1.5-1.62 nM) | medchemexpress.comnih.govnih.gov |
| 5-HT1A Receptor | No Activity | medchemexpress.com |
| 5-HT1B Receptor | No Activity | medchemexpress.com |
| 5-HT1C Receptor | No Activity | medchemexpress.com |
| 5-HT1D Receptor | No Activity | medchemexpress.com |
| 5-HT2 Receptor | No Activity | medchemexpress.com |
| 5-HT4 Receptor | Poor/No Affinity | google.complos.orgcore.ac.uk |
| alpha7 Nicotinic Receptor | Lacks High Affinity | sci-hub.secapes.gov.br |
Ligand-Receptor Interaction Dynamics
Understanding how this compound interacts with the 5-HT3 receptor at a molecular level is crucial for elucidating its mechanism of action. This involves exploring its binding characteristics and the specific domains on the receptor involved in this interaction.
Molecular Modeling and Computational Approaches to 5-HT3 Receptor Binding
Molecular modeling and computational approaches have been employed to gain insights into the interaction of ligands, including this compound, with the 5-HT3 receptor nih.govpsu.edu. These methods contribute to developing models of ligand-receptor interaction and understanding the structural basis for binding affinity and selectivity nih.gov. Computer-based three-dimensional steric molecular models of the 5-HT3 receptor pharmacophore have been defined using binding data from various ligands, which would include data obtained using this compound as a radioligand psu.edu. These models aim to identify the key steric and chemical criteria necessary for activity at the 5-HT3 receptor psu.edu.
Elucidation of Ligand Binding Domains on 5-HT3 Receptors
The binding site for ligands on the 5-HT3 receptor, like other Cys-loop ligand-gated ion channels, is located in the extracellular domain at the interface between adjacent subunits nih.gov. This binding site is formed by loops from two neighboring subunits, and critical amino acid residues within these loops that are involved in ligand binding have been largely identified nih.gov. Molecular interaction models, developed using compounds like this compound, suggest that antagonists and agonists may interact with different but potentially overlapping binding domains on the 5-HT3 receptor nih.gov. Pharmacophoric models for 5-HT3 ligands, including those structurally related to compounds like quipazine (B1207379) (which shares some features with this compound), propose key elements required for interaction with the binding site, such as hydrogen bond interactions and aromatic interactions core.ac.uk.
Role of 5-HT3 Receptor Subunits in this compound Interaction
The 5-HT3 receptor exists in different forms, primarily as homomeric receptors composed solely of 5-HT3A subunits or as heteromeric receptors typically formed by the co-assembly of 5-HT3A and 5-HT3B subunits nih.gov. These different subunit compositions can result in distinct pharmacological properties nih.gov. Research suggests that the 5-HT3A subunit is important for the effects of 5-HT3 receptor antagonists like this compound in certain contexts, such as their impact on ethanol (B145695) intake in animal models bham.ac.uk. Studies using HEK 293 cells expressing 5-HT3A receptors have also utilized [3H]this compound binding to investigate receptor characteristics researchgate.net. While the 5-HT3B subunit is expressed in areas involved in emesis, a direct link between heteromeric receptors and the effects of antiemetic drugs like 5-HT3 antagonists has not been definitively established nih.gov.
Specificity for 5-HT₃A-Containing Receptors
Research indicates that this compound exhibits high selectivity for the 5-HT₃ receptor. Studies have reported Ki values in the low nanomolar range, demonstrating high binding affinity. For instance, a Ki of 1.62 nM has been reported, as has a Ki of 5 nM in human receptors. nih.govaltervista.orgmedchemexpress.com In rat cortical membranes, specific binding of [³H]this compound accounted for a significant portion of total binding, and its affinity was considerably higher than that of its 2-methyl analogue. nih.gov The compound shows negligible activity at other serotonin receptor subtypes, including 5-HT₁A, 5-HT₁B, 5-HT₁C, 5-HT₁D, and 5-HT₂ receptors. medchemexpress.com
Binding studies using [³H]this compound have localized 5-HT₃ receptors in various brain regions in both rats and humans. In human brain, saturable binding sites were found in the amygdala, hippocampus, caudate, and putamen, with high specific binding also observed in the nucleus accumbens and entorhinal cortex. nih.gov Specific binding was found to be negligible in neocortical areas. nih.gov In rat brain, high densities of 5-HT₃ receptors labeled by [³H]this compound were detected in the nucleus of the solitary tract, dorsal motor nucleus of the vagus, and area postrema. researchgate.net
The binding kinetics of [³H]this compound have been characterized in human brain regions such as the hippocampus and caudate. In human hippocampus, kinetic studies revealed a Kon of 0.025 ± 0.009 nM⁻¹min⁻¹ and a Koff of 0.010 ± 0.002 min⁻¹. nih.gov
The following table summarizes reported binding affinities (Ki values) for this compound at the 5-HT₃ receptor in different species and preparations:
| Species/Preparation | Ki (nM) | Reference |
| Human 5-HT₃ Receptor | 1.62, 5.00 | nih.govaltervista.orgmedchemexpress.com |
| Rat Cerebral Cortex | 1.28 - 3.16 | nih.govguidetopharmacology.org |
| Human Brain (Amygdala) | 3.08 (Kd) | nih.gov |
| Differentiated NG108-15 cells | Smaller Kd | nih.gov |
Note: Kd values are equilibrium dissociation constants, related to Ki values.
Impact of 5-HT₃B Subunit Expression on this compound Binding Characteristics
The 5-HT₃ receptor can exist as both homomeric assemblies of the 5-HT₃A subunit and heteromeric assemblies, most notably the 5-HT₃A/5-HT₃B receptor. mdpi.comresearchgate.netbham.ac.uk The 5-HT₃B subunit is co-expressed with the 5-HT₃A subunit in several brain regions, including the amygdala, caudate, and hippocampus. researchgate.net The presence of the 5-HT₃B subunit in heteromeric receptors influences the channel's properties, leading to differences compared to homomeric 5-HT₃A receptors, such as a larger single-channel conductance and reduced calcium permeability. researchgate.netguidetopharmacology.org
Studies investigating the interaction of ligands with different 5-HT₃ receptor subtypes suggest that the 5-HT₃B subunit can impact binding characteristics. While some 5-HT₃ receptor antagonists may not strongly discriminate between 5-HT₃A and 5-HT₃AB receptors in standard radioligand binding assays, differences in affinity or potency can be observed, particularly in electrophysiological studies. guidetopharmacology.org Specifically, it has been reported that LY-278,584 demonstrates a slightly higher affinity for the homomeric 5-HT₃A receptor compared to the heteromeric 5-HT₃AB receptor. bham.ac.uk This suggests that the subunit composition of the functional 5-HT₃ receptor influences the binding profile of this compound.
Cellular and Subcellular Mechanisms of Action
Modulation of Ion Channel Function
Ion channels are integral membrane proteins that regulate the flow of ions across cell membranes, playing crucial roles in cellular excitability and signaling kenhub.comresearchgate.netnih.gov. LY 278584 has been shown to modulate the function of certain ion channels, particularly those gated by neurotransmitters.
Influence on Neurotransmitter-Gated Ion Channels
Neurotransmitter-gated ion channels, also known as ligand-gated ion channels, are a class of ion channels that open or close in response to the binding of a specific neurotransmitter kenhub.comnih.govnih.gov. This binding triggers a conformational change in the channel protein, allowing ions to pass through the pore kenhub.comnih.govnih.gov. This compound has been identified as an antagonist of the 5-HT₃ receptor, which is a ligand-gated ion channel permeable to cations nih.govplos.orgnih.govplos.org. By blocking the activity of 5-HT₃ receptors, this compound can influence cellular responses mediated by serotonin (B10506) binding to this receptor type. The 5-HT₃ receptor is part of the Cys-loop family of ligand-gated ion channels, which also includes nicotinic acetylcholine (B1216132), GABAᴀ, and glycine (B1666218) receptors nih.govnih.govrndsystems.com.
Effects on Intracellular Calcium Oscillations and Pacemaker Activity in Interstitial Cells of Cajal (ICC)
Interstitial cells of Cajal (ICC) are specialized cells in the gastrointestinal tract that act as pacemaker cells, generating electrical rhythmicity known as slow waves, which are crucial for regulating gut motility plos.orgnih.govplos.orgnih.govjnmjournal.org. This pacemaker activity is linked to intracellular calcium oscillations plos.orgnih.govnih.gov. Serotonin (5-HT) has been shown to augment ICC pacemaker activity via 5-HT₃ receptors plos.orgnih.govplos.org. Studies using this compound, a 5-HT₃ receptor antagonist, have demonstrated its ability to suppress spontaneous calcium activity in ICC plos.orgnih.govplos.org. Conversely, a 5-HT₃ receptor agonist, 2-methylserotonin (2-Me-5-HT), restored this activity plos.orgnih.govplos.org. This indicates that this compound modulates ICC pacemaker activity by blocking the stimulatory effects of serotonin mediated through 5-HT₃ receptors.
Research findings on the effect of this compound on ICC calcium oscillations:
| Compound | Effect on Spontaneous Ca²⁺ Activity in ICC | Reference |
| Serotonin (5-HT) | Enhanced | plos.orgnih.govplos.org |
| This compound | Suppressed | plos.orgnih.govplos.org |
| 2-methylserotonin | Restored (in presence of this compound) | plos.orgnih.govplos.org |
| GR113808 (5-HT₄ antagonist) | Little effect | plos.orgnih.govplos.org |
| O-methyl-5-HT (non-selective, lacks 5-HT₃ affinity) | Little effect | plos.orgnih.govplos.org |
These findings highlight the specific role of 5-HT₃ receptors in mediating serotonin's effects on ICC pacemaker activity and the inhibitory action of this compound on this process.
Interaction with Other Neurotransmitter Systems
Neurotransmitter systems interact in complex ways to regulate various physiological functions. This compound's primary known interaction is with the serotonergic system, but its effects can indirectly influence other neurotransmitter systems.
Modulatory Effects on Dopaminergic Neuron Activity
Dopaminergic neurons play crucial roles in motor control, reward, and cognition columbia.eduembopress.org. While this compound is primarily known for its 5-HT₃ receptor antagonism, some studies suggest potential indirect interactions with dopaminergic systems. Research investigating cotinine (B1669453) self-administration and its effects on brain dopamine (B1211576) and neuronal activity mentioned that co-administration of this compound (a 5-HT₃ antagonist) with nicotine (B1678760) reduced responding in some contexts, hinting at a potential interplay between 5-HT₃ receptors and dopaminergic activity researchgate.net. Another study on ethanol (B145695) inhibition of dopaminergic neuron activity in the pVTA also mentioned lower doses of LY-278584 having an inhibitory effect researchgate.net. These findings suggest that 5-HT₃ receptor activity, modulated by compounds like this compound, might influence dopaminergic neuron function, although the precise mechanisms require further elucidation.
Interplay with Central Serotonergic Pathways
This compound is a known antagonist of central 5-HT₃ receptors nih.govnih.govthieme-connect.compsu.edu. Central serotonergic pathways are involved in a wide range of functions, including mood, appetite, and regulation of hydroelectrolytic balance and cardiovascular function nih.govpsu.edu. By blocking central 5-HT₃ receptors, this compound can interfere with processes mediated by these receptors. For instance, central administration of a 5-HT₃ receptor agonist has been shown to reduce salt intake in sodium-depleted rats, and this effect was eliminated by pretreatment with this compound nih.govufba.br. Furthermore, activation of central serotonergic pathways has been linked to hyperglycemia, and this effect was significantly reduced by pretreatment with this compound, indicating the involvement of 5-HT₃ receptors in this response nih.govthieme-connect.com. Studies on electroacupuncture-induced analgesia have also shown that this compound can block the anti-nociceptive effects, suggesting that central 5-HT₃ receptors play a role in mediating this analgesic response psu.edu.
Summary of this compound's effects related to central serotonergic pathways:
| Effect Mediated by Central 5-HT₃ Receptors | Effect of this compound (Antagonist) | Reference |
| Reduction of salt intake | Eliminated the reduction | nih.govufba.br |
| Hyperglycemic response | Reduced the response | nih.govthieme-connect.com |
| Electroacupuncture-induced analgesia | Blocked the analgesic effect | psu.edu |
These findings underscore the role of this compound as a tool to investigate the functions of central 5-HT₃ receptors in various physiological and behavioral processes.
Preclinical Investigational Applications and Disease Models
Neuropharmacological Research Models
Preclinical research involving LY 278584 has extensively explored its interactions within the central nervous system, focusing on its role in modulating behaviors and physiological processes implicated in neurological and psychiatric conditions.
Studies in Behavioral Sensitization Models (e.g., Psychostimulant-Induced Sensitization)
Behavioral sensitization, characterized by a progressive increase in locomotor activity following repeated intermittent exposure to psychostimulants like cocaine, is considered a model for adaptations underlying aspects of drug addiction. nih.gov Studies have investigated the involvement of serotonin (B10506) receptor systems in this process. Treatment with this compound, a selective 5-HT₃ receptor antagonist, has been shown to decrease the activity of dopaminergic neurons in the ventral tegmental area (VTA), suggesting an interaction with dopaminergic systems as a potential mechanism for modulating the induction of cocaine sensitization. nih.gov Research indicates that the 5-HT₃A receptor subunit is required for the full induction of cocaine sensitization, as mice with a null mutation for this subunit were less responsive to the progressive increase in locomotor activity induced by repeated cocaine treatment. nih.gov this compound has been used in studies predicting that inhibiting 5-HT₃ receptor activation with this compound in combination with cocaine could lead to an increase in self-control behavior in rats. psu.edu
Investigations in Alcohol Consumption Models
The serotonergic system is implicated in the regulation of alcohol dependence and consumption. scispace.com Studies utilizing alcohol-preferring (P) and -nonpreferring (NP) lines of rats have examined the densities of various serotonin receptor subtypes, including 5-HT₃ sites using [³H]this compound. These studies found no significant differences in the regional central nervous system densities of 5-HT₃ sites between alcohol-naive P and NP rats, suggesting that innate alterations in the densities of these receptors may not be associated with the disparate alcohol drinking behaviors of these lines. nih.gov However, systemic administration of the 5-HT₃ receptor antagonist this compound has been reported to reduce ethanol (B145695) intake in wild-type mice. scispace.comoregonstate.edu
Evaluation in Nociceptive Transmission Pathways and Antinociception
The role of spinal and central 5-HT receptors in modulating nociceptive transmission has been investigated, with this compound being used to probe the involvement of 5-HT₃ receptors. In studies evaluating the role of spinal 5-HT receptor subtypes in formalin-induced nociceptive behavior in rats, intrathecal administration of the 5-HT₃ receptor antagonist this compound reversed the antinociception produced by intrathecal serotonin during both phases of the formalin test. ekja.org This suggests that spinal 5-HT₃ receptors are involved in serotonin's antinociceptive effect in this model. ekja.org Conversely, other research examining the involvement of 5-HT receptors in mediating 5-HT-evoked antinociception in the thalamic nucleus submedius (Sm) of rats found that microinjection of this compound into the Sm had no effect on the tail flick reflex or on 5-HT-evoked inhibition, suggesting that 5-HT₃ receptors in this specific region may not be involved in mediating this particular antinociceptive effect. nih.gov Additionally, studies on electroacupuncture-induced analgesia in mice have indicated that central administration of the 5-HT₃ receptor antagonist this compound blocked the anti-nociceptive effects of electroacupuncture at different frequencies, suggesting that central 5-HT₃ receptors partially mediate this analgesic effect. psu.edukarger.comscilit.com
Below is a table summarizing some findings related to this compound in nociception research:
| Model/Study | Administration Route | This compound Effect | Reference |
| Rat formalin test (spinal) | Intrathecal | Reversed serotonin-induced antinociception in both phases | ekja.org |
| Rat nucleus submedius (Sm) 5-HT-evoked inhibition | Microinjection into Sm | No effect on tail flick reflex or 5-HT-evoked inhibition | nih.gov |
| Mouse electroacupuncture-induced analgesia | Intracerebroventricular | Blocked anti-nociceptive effects of electroacupuncture at different frequencies | psu.edukarger.com |
Role in Central Regulation of Ingestive Behaviors (e.g., Salt Intake)
The central serotonergic system plays a role in regulating fluid and salt intake. Studies investigating the effects of activating 5-HT₃ receptors in the lateral parabrachial nucleus (LPBN) of rats have shown that pretreatment with the 5-HT₃ receptor antagonist this compound eliminates the effects of the 5-HT₃ receptor agonist m-CPBG on increasing salt intake. nih.gov However, this compound administered alone did not affect sodium intake in this model. nih.govufba.br This suggests that while 5-HT₃ receptors in the LPBN are involved in mediating the effects of 5-HT₃ agonists on salt intake, they may not exert a tonic control over sodium ingestion in this specific context. Research also indicates that activation of the 5-HT₃ receptor subtype increases sodium ingestion, in contrast to the inhibitory effects of activating 5-HT₂A and 5-HT₂C subtypes. researchgate.net
Involvement in Central Glucose Homeostasis Mechanisms
Research has explored the involvement of central serotonergic pathways and 5-HT₃ receptors in glucose homeostasis. Studies in rats have shown that hyperglycemia induced by central administration of the serotonergic agonist quipazine (B1207379) is significantly attenuated by pretreatment with the 5-HT₃ receptor antagonist this compound. thieme-connect.com This finding suggests that the hyperglycemic response evoked by central serotonergic stimulation requires the functional integrity of 5-HT₃ receptors. thieme-connect.com this compound has also been identified as a potential small molecule drug in the context of Alzheimer's disease research, linked to mitochondrial-related genes and potentially influencing cellular processes that could indirectly relate to metabolic aspects, although its direct role in glucose homeostasis in this context requires further elucidation. frontiersin.orgnih.gov
Gastrointestinal System Research Models
This compound has also been utilized in preclinical research models of the gastrointestinal system, primarily due to the significant presence of 5-HT₃ receptors in the enteric nervous system where they regulate gut motility and peristalsis. physiology.orgnih.gov Studies using isolated guinea pig distal colon preparations have shown that this compound slows the propulsion of pellets, indicating a direct action on the large intestine and its motility. physiology.org Research investigating the effects of serotonin on gut pacemaker activity in interstitial cells of Cajal (ICC) has demonstrated that this compound, as a 5-HT₃ receptor antagonist, suppressed spontaneous calcium activity in ICC, while a 5-HT₃ receptor agonist restored it. plos.orgnih.gov This indicates that serotonin augments ICC pacemaker activity via 5-HT₃ receptors, and this compound can inhibit this effect. plos.orgnih.gov However, studies on the peristaltic reflex induced by short-chain fatty acids in rat colon preparations found that the addition of this compound had no effect on ascending contraction or descending relaxation. physiology.org
Below is a table summarizing some findings related to this compound in gastrointestinal research:
| Model/Study | Preparation | This compound Effect | Reference |
| Guinea pig distal colon pellet propulsion | Isolated tissue | Slowed pellet propulsion | physiology.org |
| Interstitial cells of Cajal (ICC) calcium activity | Isolated cells | Suppressed spontaneous calcium activity | plos.orgnih.gov |
| Rat colon peristaltic reflex (short-chain fatty acids) | Isolated tissue | No effect on ascending contraction or descending relaxation | physiology.org |
Modulation of Enteric Nervous System Activity
The enteric nervous system (ENS), often referred to as the "brain of the gut," is a complex network of neurons within the gastrointestinal tract that autonomously controls digestive functions like motility, secretion, and blood flow. biorxiv.orgdergipark.org.trmdpi.comresearchgate.net Serotonin (5-hydroxytryptamine, 5-HT) plays a significant role in modulating ENS activity through various receptor subtypes, including the 5-HT₃ receptor. plos.orgnih.gov
This compound, acting as a 5-HT₃ receptor antagonist, has been shown to influence ENS function. Studies have indicated that 5-HT augments the pacemaker activity of interstitial cells of Cajal (ICC) via 5-HT₃ receptors. plos.org ICC are crucial for generating the slow waves that coordinate gastrointestinal muscle contractions. plos.org Application of this compound (10 µM) has been observed to significantly decrease the amplitude of spontaneous calcium oscillations in ICC, which are considered to underlie electric pacemaker activity. plos.orgresearchgate.net This suggests that this compound can suppress this pacemaker activity. The effect of this compound on calcium oscillations in ICC can be reversed by the addition of a selective 5-HT₃ receptor agonist like 2-methyl-5-HT (2-Me-5-HT). plos.orgresearchgate.net
Data Table 1: Effect of this compound and 2-Me-5-HT on Spontaneous Ca²⁺ Oscillations in ICC
| Treatment | Concentration (µM) | Effect on Ca²⁺ Oscillation Amplitude | Recovery with 2-Me-5-HT (10 µM) |
| Control | - | Baseline | - |
| This compound | 10 | Significantly decreased | Almost complete recovery |
| 2-Me-5-HT + this compound | 10 + 10 | Restored to near control levels | N/A |
These findings highlight the role of 5-HT₃ receptors in regulating ICC activity and demonstrate that this compound can modulate this process.
Effects on Gastrointestinal Motility in Ex Vivo Preparations
Ex vivo preparations, such as isolated tissue segments, are valuable tools for studying the direct effects of compounds on gastrointestinal motility, independent of central nervous system influence. This compound has been investigated in such models to understand its impact on gut movement.
In isolated guinea pig colonic segments, this compound has been shown to decrease the velocity of pellet propulsion in a concentration-dependent manner. nih.gov At a concentration of 10 µM, this compound caused a 47% decrease in the velocity of propulsion. nih.gov This effect was comparable to that of a 5-HT₄ antagonist, GR 113808A, which caused a 39% decrease at the same concentration. nih.gov When both this compound and GR 113808A were applied together at 10 µM each, their effects were additive, resulting in an 82-84% decrease in propulsion velocity. nih.gov
Data Table 2: Effect of this compound and GR 113808A on Pellet Propulsion Velocity in Isolated Guinea Pig Colon
| Treatment | Concentration (µM) | Decrease in Velocity (%) (Mean ± S.E.M.) |
| This compound | 10 | 47 ± 1 |
| GR 113808A | 10 | 39 ± 2 |
| This compound + GR 113808A | 10 + 10 | 82 ± 3 to 84 ± 4 |
These results indicate that 5-HT, acting via both 5-HT₃ and 5-HT₄ receptors, plays a role in regulating propulsive activity in the guinea pig colon, and this compound can significantly inhibit this process ex vivo. nih.gov
In Vitro and Ex Vivo Modeling Methodologies for this compound Studies
Various in vitro and ex vivo modeling methodologies have been employed to investigate the effects of this compound and the role of 5-HT₃ receptors. These models allow for controlled environments to study cellular and tissue responses.
Utilization in 2D and 3D Cell Culture Systems
Cell culture systems, both two-dimensional (2D) and three-dimensional (3D), are fundamental tools in preclinical research. 2D cell cultures involve cells grown on a flat surface, while 3D cultures, such as spheroids and organoids, aim to better mimic the complex architecture and function of native tissues. mdpi.comfacellitate.com
While specific detailed findings on this compound use in 2D or 3D cell culture systems within the provided search results are limited to its binding characteristics in certain cell types nih.gov, the general application of these methodologies for studying receptor antagonists like this compound is well-established. For instance, binding affinity studies using radiolabeled compounds, including [³H]-LY 278584, are performed in cell membrane preparations or whole cells to determine the compound's affinity for its target receptor. nih.govresearchgate.net The absence of binding of [³H]-LY 278584 in certain cell types, such as cultured bone marrow progenitors, has been used to demonstrate the absence of 5-HT₃ binding sites in those cells. nih.gov
3D cell culture models, including tumoroids, are recognized for preserving architectural and functional characteristics of native tissues and enhancing the dimensionality of cell-cell interactions, making them more predictive of in vivo biology. facellitate.com These models could potentially be used to study the effects of this compound on complex cellular interactions within a tissue-like environment.
Application in Organoid and Tissue Slice Models
Organoids are self-assembled 3D tissue cultures derived from stem cells that can replicate much of the complexity of an organ or express selected aspects of it. mdpi.comharvard.edu Tissue slice models involve maintaining thin sections of native tissue ex vivo. mdpi.comfrontiersin.org Both methodologies offer advantages for studying tissue-specific responses to compounds like this compound.
Organoid technology has revolutionized biomedical research by providing miniature organs that mimic the structure and function of human organs, offering a powerful tool for disease modeling and drug discovery. mdpi.comharvard.edu They can be generated from pluripotent stem cells or organ-specific adult stem cells. mdpi.com While direct studies of this compound using organoid models are not explicitly detailed in the provided results, organoids are increasingly used to study gastrointestinal function and disorders, which are relevant to the actions of this compound. nih.gov Organoids derived from patient-induced pluripotent stem cells have been used to model diseases and recapitulate key molecular hallmarks. frontiersin.org
Tissue slice cultures also provide a means to study the effects of compounds in a more intact tissue environment than dissociated cell cultures. frontiersin.org Attempts have been made to produce slices from brain organoids to improve cell survival and allow for longer culture periods. frontiersin.org These methodologies could be applied to study the effects of this compound on neural circuits and cellular interactions within intestinal tissue slices or gut organoids.
Genetically Modified Organism Models (e.g., 5-HT₃A-null mice)
Genetically modified organisms, particularly mice, are widely used in preclinical research to investigate the function of specific genes and their role in disease. wikipedia.orgnih.gov Mice with targeted inactivation (knockout) of genes encoding specific receptors, such as the 5-HT₃A receptor subunit, are valuable models for understanding the physiological roles of these receptors and the effects of compounds that interact with them. nih.govproquest.comgenecards.org
Studies using mice lacking the 5-HT₃A receptor subunit (5-HT₃A-null mice) have provided insights into the involvement of this receptor in various behaviors and physiological processes. nih.govproquest.com For example, in studies investigating ethanol intake, it was reported that mice lacking the 5-HT₃A receptor subunit drank less ethanol than wild-type control mice. nih.govproquest.com Administration of the 5-HT₃ receptor antagonist this compound reduced ethanol intake in wild-type mice but had no effect in the 5-HT₃A-null mice. nih.govproquest.com
Data Table 3: Effect of this compound on Ethanol Intake in Wild-Type and 5-HT₃A-null Mice
| Mouse Strain | Treatment | Effect on Ethanol Intake |
| Wild-Type | This compound | Reduced |
| 5-HT₃A-null | This compound | No effect |
This type of study in genetically modified organisms confirms that the observed effects of this compound are mediated specifically through the 5-HT₃A receptor subunit. nih.govproquest.com Genetically modified mice are also used to model human diseases, providing platforms to test the efficacy of potential therapeutic compounds like this compound. wikipedia.orgnih.gov
Biomarker Research Associated with Ly 278584’s Mechanisms
Identification of Molecular and Cellular Markers Reflecting 5-HT3 Receptor Modulation
The primary mechanism through which LY 278584 exerts its effects is its activity as a 5-HT3 receptor antagonist mims.comfishersci.atnih.gov. The 5-HT3 receptor is a ligand-gated ion channel permeable to cations like Na+, K+, and Ca2+, playing a crucial role in modulating fast depolarizing responses in neurons fishersci.atguidetopharmacology.org. Studies investigating the interaction of this compound with the 5-HT3 receptor have identified specific molecular and cellular markers reflecting this modulation.
One key area of research has focused on the binding characteristics of this compound to the 5-HT3 receptor. Investigations using tritiated this compound ([3H]LY-278584) on differentiated NG108-15 cells, a neuroblastoma × glioma hybrid cell line, have revealed changes in the binding properties of the 5-HT3 receptor upon cellular differentiation induced by agents like dibutyryl cAMP nih.gov. These studies measured the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]LY-278584. The results indicated that differentiated NG108-15 cells showed a significantly smaller Kd and a larger Bmax for [3H]LY-278584 binding compared to undifferentiated cells nih.gov. This suggests that cellular differentiation leads to both qualitative (increased affinity, indicated by lower Kd) and quantitative (increased receptor density, indicated by higher Bmax) changes in the 5-HT3 receptor, which can be measured as molecular markers reflecting the receptor's state and its interaction with antagonists like this compound nih.gov. The specific binding of [3H]LY-278584 was shown to be inhibited by other selective 5-HT3 receptor antagonists, such as tropisetron, further confirming its specificity for this receptor subtype nih.gov.
Beyond direct binding studies, molecular markers related to the expression and function of 5-HT3 receptor subunits can also serve as indicators of receptor modulation or the potential for modulation. The human 5-HT3 receptor is composed of five subunits (5-HT3A, 5-HT3B, 5-HT3C, 5-HT3D, and 5-HT3E), which assemble to form functional channels fishersci.atguidetopharmacology.org. Genetic polymorphisms in the genes encoding these subunits, particularly 5-HT3B, 5-HT3C, and 5-HT3D, have been explored as potential biomarkers that may influence individual predisposition to certain conditions or response to treatments targeting 5-HT3 receptors guidetopharmacology.org. While not directly measuring this compound's effect, these genetic markers reflect variations in the receptor itself, which would inherently impact its modulation by this compound.
Cellular responses mediated by 5-HT3 receptors, such as changes in intracellular calcium concentration or neuronal firing patterns, can also be considered cellular markers of receptor activity and modulation. The augmented intracellular Ca2+ concentration evoked by serotonin (B10506) in differentiated NG108-15 cells, which occurs via 5-HT3 receptors and is affected by differentiation agents like dibutyryl cAMP, represents a cellular phenotype linked to 5-HT3 receptor function nih.gov. While the provided information doesn't detail this compound's specific effect on this augmented response in terms of a quantifiable cellular biomarker, the principle highlights how measuring receptor-mediated cellular events can serve as markers of antagonist activity.
Exploration of Potential Biomarkers for Serotonergic System Function
Studies investigating potential therapeutic applications of this compound have identified possible links to biomarkers in specific conditions. For instance, in the context of Alzheimer's disease (AD), analysis of transcriptome data has identified mitochondrial-related genes (MRGs) as potential biomarkers for disease subtyping and prediction mims.comtocris.com. LY-278584 was predicted as a potential small molecule drug for a specific AD subtype (cluster 1) based on its ability to counteract the gene expression profile associated with that subtype mims.comtocris.com. This suggests that the expression levels of certain MRGs could potentially serve as biomarkers associated with the likelihood of response to 5-HT3 receptor modulation by compounds like this compound in the context of AD mims.comtocris.com. The study identified specific MRGs like FUNDC1, MAP1LC3A, CSNK2A1, VDAC1, CSNK2B, and ATG5 as potential reliable biomarkers for AD diagnosis and subtyping, with differential expression observed across subtypes tocris.com. The link between this compound and a specific AD subtype based on these genetic markers indicates a potential for using such gene expression profiles as predictive biomarkers for the efficacy of 5-HT3 receptor-targeted interventions mims.comtocris.com.
Physiological responses mediated through the serotonergic system, particularly those involving 5-HT3 receptors, can also function as functional biomarkers. For example, central serotonergic pathways are known to be important for hydroelectrolytic balance and cardiovascular function wikipedia.org. Pretreatment with LY-278,584 has been shown to eliminate the antinatriorexigenic response induced by the 5-HT3 receptor agonist m-CPBG in rats, indicating that this specific physiological response related to salt intake is mediated via 5-HT3 receptors and can be modulated by this compound wikipedia.org. While not a circulating molecular marker, this behavioral/physiological outcome serves as a direct functional biomarker of central 5-HT3 receptor activity and the effectiveness of this compound in blocking it wikipedia.org.
Furthermore, the broader impact of 5-HT3 receptor modulation on the serotonergic system can be reflected in biomarkers related to mood, cognition, and gut-brain interaction, areas where serotonin plays a significant role ontosight.aifishersci.ca. While direct studies measuring the effect of this compound on specific circulating or imaging biomarkers of serotonergic tone or activity were not prominently detailed in the search results, the known involvement of 5-HT3 receptors in modulating neurotransmitter release and neuronal activity within key brain regions (such as the prefrontal cortex, hippocampus, and amygdala) mims.comfishersci.atontosight.ai suggests that biomarkers of neuronal function, connectivity, or neurotransmitter levels in these areas could be indirectly influenced by this compound and explored as potential indicators of its effects on the serotonergic system. Studies on 5-HT3 receptor antagonists in depression have noted their potential in modulating the HPA-axis and serotonergic system, implying that markers of HPA axis activity or serotonin turnover could be relevant, although specific data for this compound were not provided in this context guidetopharmacology.org.
The involvement of 5-HT3 receptors in the gut-brain axis and their co-operation with other neurotransmitter systems like dopamine (B1211576) also opens avenues for exploring biomarkers related to gastrointestinal function and its link to central processes fishersci.ca. Serotonin itself is being explored as a biomarker for gut-brain interaction, and while this compound's effect on systemic serotonin levels wasn't detailed, its action on 5-HT3 receptors in the gut could indirectly influence local serotonin signaling and potentially impact related biomarkers fishersci.ca.
Combination Therapy Research with Ly 278584
Synergistic or Antagonistic Interactions in Preclinical Models
Preclinical studies have investigated the potential for both synergistic and antagonistic interactions when LY 278584 is used in combination with other compounds. Synergy occurs when the combined effect of two agents is greater than the sum of their individual effects, while antagonism occurs when the combined effect is less than the sum of their individual effects nih.govmdpi.com.
One area of preclinical investigation has been the interaction of this compound with drugs of abuse, such as cocaine, in animal models. Studies have explored how this compound, as a 5-HT3 antagonist, might modulate the behavioral effects of these substances. For instance, research in rats has examined the effects of administering this compound in combination with cocaine to understand their impact on behaviors like self-control psu.edu. In such studies, the doses of each compound are varied to observe the resulting behavioral changes psu.edu.
Another example of preclinical combination research involves the study of 5-HT4 agonists and opioid δ-receptor antagonists, which have shown synergistic effects in facilitating propulsive activity in isolated colonic segments physiology.org. While this specific example does not directly involve this compound, it illustrates the principle of investigating synergistic interactions between different receptor targets in preclinical gastrointestinal models, an area where 5-HT3 receptor antagonists like this compound are also relevant due to their expression in the gut plos.orgbham.ac.uk.
Preclinical studies are considered valuable for identifying potential synergistic or antagonistic interactions before moving to clinical trials nih.gov. However, it is important to note that even when synergy or additivity is observed in preclinical models, patient-to-patient variability can make independent drug action a dominant mechanism in clinical populations nih.gov.
Rationale for Multi-Targeted Approaches Involving 5-HT3 Receptor Antagonism
The rationale for employing multi-targeted approaches that include 5-HT3 receptor antagonism stems from the diverse physiological roles of the 5-HT3 receptor and its interactions with other neurotransmitter systems. The 5-HT3 receptor is a ligand-gated ion channel expressed in both the central and peripheral nervous systems, including areas involved in the vomiting reflex, as well as forebrain areas like the hippocampus, amygdala, and nucleus accumbens bham.ac.ukresearchgate.net.
Given its localization and function, 5-HT3 receptor antagonism has been explored for conditions beyond its established use in treating nausea and vomiting, such as psychiatric disorders like anxiety, epilepsy, and schizophrenia, and potentially in modulating cognitive function researchgate.net. The involvement of 5-HT3 receptors in modulating dopaminergic systems provides a basis for combining 5-HT3 antagonists with agents targeting dopamine (B1211576) pathways, particularly in the context of substance abuse and neuropsychiatric disorders bham.ac.uknih.gov. For example, 5-HT3 receptor antagonists have been shown to diminish increases in midbrain dopamine levels induced by substances like morphine or cocaine in animal studies, correlating with decreased locomotor activity and reduced self-administration of these drugs bham.ac.uk.
Multi-targeted therapies are often pursued to address the complexity of diseases, such as the heterogeneity observed in cancer, or to target multiple pathways involved in a particular condition mdpi.comharvard.edu. Combining a 5-HT3 receptor antagonist like this compound with other agents could potentially offer broader therapeutic effects or overcome limitations of monotherapy by acting on complementary pathways.
Mechanistic Basis of Combination Effects
The mechanistic basis of combination effects involving this compound and other agents is often linked to the known interactions of 5-HT3 receptors with other neurotransmitter systems, particularly the dopaminergic system. The 5-HT3 receptor is a cation-selective channel that, upon activation by serotonin (B10506) (5-HT), leads to rapid depolarization researchgate.net. This can influence neuronal activity and neurotransmitter release.
Research suggests that 5-HT3 receptors can modulate dopamine release in various brain regions, including the nucleus accumbens and ventral tegmental area (VTA) nih.gov. Activation of 5-HT3 receptors has been shown to increase accumbal dopamine release, while antagonists can inhibit it nih.gov. Therefore, combining a 5-HT3 antagonist like this compound with drugs that affect the dopaminergic system could lead to altered dopamine signaling, contributing to the observed combination effects in preclinical models, such as those related to behavioral sensitization to psychostimulants nih.gov.
In the context of gastrointestinal function, 5-HT3 receptors are present on enteric neurons and interstitial cells of Cajal (ICC), which are pacemaker cells in the gut plos.org. Serotonin can augment ICC pacemaker activity via 5-HT3 receptors plos.org. Combining a 5-HT3 antagonist with agents targeting other receptors or pathways in the gut could modulate motility and sensory signaling through interconnected mechanisms.
Understanding the precise mechanistic basis of combination effects requires detailed investigation of how this compound interacts with the pharmacodynamics and pharmacokinetics of the co-administered agent, as well as their combined impact on relevant biological pathways and targets nih.gov.
Advanced Research Methodologies in Ly 278584 Studies
Electrophysiological Techniques (e.g., Microelectrode Arrays)
Electrophysiological techniques are fundamental for studying the electrical properties of biological cells and tissues. Microelectrode arrays (MEAs) are a powerful tool within this domain, allowing for the simultaneous recording of electrical activity from multiple neurons or other excitable cells cultured on a substrate containing an array of electrodes. researchgate.net, frontiersin.org This provides high spatial and temporal resolution data on neural network activity. researchgate.net
Studies involving LY 278584 have utilized MEA measurements to assess its impact on electrical activity. For instance, MEA measurements of interstitial cells of Cajal (ICC) electric activity demonstrated that 5-HT and the 5-HT3 receptor agonist 2-methylserotonin caused excitatory effects. plos.org, plos.org, nih.gov LY-278584, a 5-HT3 receptor antagonist, was shown to suppress spontaneous Ca2+ activity in ICC, while 2-methylserotonin restored it. plos.org, plos.org, nih.gov This indicates that LY-278584 influences electrical activity mediated by 5-HT3 receptors.
Electrophysiological recordings, including patch-clamp, are also used to study the effects of compounds like this compound on ion channels, such as voltage-gated calcium channels, which are critical for neuronal function. uibk.ac.at These methods can reveal how a compound alters membrane potential, firing patterns, and synaptic transmission.
Fluorescent Calcium Imaging and Related Cellular Assays
Fluorescent calcium imaging is a widely used technique to monitor changes in intracellular calcium concentrations, which serve as a key indicator of cellular activity, particularly in excitable cells like neurons and muscle cells. springernature.com, uni-tuebingen.de This method employs fluorescent dyes or genetically encoded calcium indicators that change their fluorescence properties upon binding to calcium ions, allowing for real-time visualization of calcium dynamics. springernature.com, uni-tuebingen.de
Research on this compound has frequently incorporated fluorescent calcium imaging. Studies investigating the effects of serotonin (B10506) on gut pacemaker activity in interstitial cells of Cajal (ICC) used spatio-temporal measurements of intracellular Ca2+ activity employing fluorescent Ca2+ imaging systems. plos.org, plos.org, nih.gov LY-278584 was found to suppress spontaneous Ca2+ activity in ICC, with 2-methylserotonin reversing this effect. plos.org, plos.org, nih.gov, researchgate.net This highlights the role of 5-HT3 receptors, and their antagonism by this compound, in regulating calcium oscillations in these cells.
Cellular assays related to calcium signaling, such as calcium flux assays, are also employed. These assays, often fluorescence-based, allow for the homogeneous measurement of intracellular calcium changes triggered by the activation of various receptors, including G protein-coupled receptors or calcium channels. biomol.com, bdbiosciences.com These high-throughput compatible methods are valuable for screening and characterizing the effects of compounds like this compound on calcium mobilization. biomol.com, bdbiosciences.com
Detailed findings from calcium imaging studies on ICC include observations that application of 10 µM LY-278584 significantly decreased the amplitude of spontaneous Ca2+ oscillations, and the intervals between them often became irregular. plos.org, researchgate.net Almost complete recovery of Ca2+ activity was achieved by the additional application of 10 µM 2-methyl-5-HT. plos.org, researchgate.net
Here is a summary of findings related to this compound and calcium activity in ICC:
| Treatment | Effect on Spontaneous Ca²⁺ Oscillations Amplitude | Effect on Oscillation Intervals | Recovery by 2-Me-5-HT |
| Control | Baseline | Regular | Not applicable |
| LY-278584 (10 µM) | Significantly decreased | Often became irregular | Yes (almost complete) |
| 2-Me-5-HT (10 µM) | Restored (in presence of LY-278584) | Restored (in presence of LY-278584) | Not applicable |
Molecular Biology Techniques (e.g., RT-PCR, Immunostaining)
Molecular biology techniques are essential for investigating the expression, regulation, and localization of genes and proteins involved in the biological targets of compounds like this compound. Techniques such as Reverse Transcription Polymerase Chain Reaction (RT-PCR) and immunostaining are commonly used. news-medical.net, thelifesciencesmagazine.com, scitechnol.com RT-PCR allows for the detection and quantification of messenger RNA (mRNA) levels, providing insights into gene expression. news-medical.net, thelifesciencesmagazine.com Immunostaining (or immunohistochemistry) uses antibodies to detect and visualize specific proteins within cells or tissues, revealing their cellular distribution and expression patterns. nih.gov
In the context of this compound research, these techniques have been applied to confirm the presence and localization of its target receptors. For example, RT-PCR and immunostaining were utilized to confirm the expression of 5-HT3 receptors in interstitial cells of Cajal (ICC). plos.org, plos.org, nih.gov This provided molecular evidence supporting the electrophysiological and calcium imaging findings that this compound, as a 5-HT3 receptor antagonist, acts on these cells.
Molecular biology methods contribute to understanding the molecular mechanisms underlying the observed physiological effects of this compound. They can help identify which specific receptor subtypes or downstream signaling molecules are involved in its actions.
Behavioral Paradigms in Animal Models for Neurobiological Assessment
Behavioral paradigms in animal models are crucial for assessing the in vivo effects of compounds on complex behaviors mediated by the nervous system. wisdomlib.org, nih.gov These experimental setups are designed to evaluate various aspects of behavior, including locomotion, learning and memory, anxiety, reward seeking, and social interaction. sdbonline.org, wisdomlib.org Animal models, particularly rodents, are widely used in neurobiological research to study the mechanisms of neurological disorders and evaluate potential therapeutic interventions. nih.gov, nih.gov
Studies involving this compound have employed behavioral paradigms to investigate its impact on behaviors potentially modulated by 5-HT3 receptors. For instance, research has assessed the effects of LY-278584 on self-control behavior in rats, particularly in the context of cocaine administration. psu.edu One study predicted that when LY-278584 is administered in combination with cocaine, an increase in self-control behavior would be observed. psu.edu Results from this study revealed no decreases in self-control behavior following cocaine alone, but a decrease in self-control in some instances when the two drugs were administered together. psu.edu Another study investigated the effects of LY-278584 on responding for the self-infusion of nicotine (B1678760) in rats. researchgate.net The addition of 100 mM LY-278584 did not alter responses on the active lever for nicotine self-infusion, while 200 mM LY-278584 significantly reduced responding for nicotine compared to a control session. researchgate.net
These behavioral studies in animal models provide valuable data on the in vivo efficacy and potential applications of this compound in modulating complex behaviors influenced by the serotonergic system.
Here is a summary of findings from behavioral studies involving this compound:
| Animal Model | Behavioral Paradigm | Co-administered Substance | This compound Concentration | Observed Effect on Behavior | Citation |
| Rats | Self-control task | Cocaine | Not specified | Decrease in self-control when administered with cocaine | psu.edu |
| Wistar Rats | Nicotine self-infusion | Nicotine | 100 mM | No change in responding for nicotine | researchgate.net |
| Wistar Rats | Nicotine self-infusion | Nicotine | 200 mM | Significantly reduced responding for nicotine | researchgate.net |
Future Directions and Unexplored Avenues in Ly 278584 Research
Investigation of Long-Term Effects on Neuroplasticity and Functional Adaptation
Neuroplasticity, the brain's ability to reorganize its structure and function in response to experience, is a fundamental process underlying learning, memory, and adaptation. nih.govyoutube.com Chronic administration of psychoactive compounds can significantly impact neuroplastic mechanisms, leading to lasting changes in synaptic strength and connectivity. researchgate.net While the acute effects of 5-HT3 receptor antagonists are well-documented, their long-term consequences on neuroplasticity and functional adaptation remain a largely unexplored frontier.
5-HT3 receptors are densely expressed in brain regions critical for cognition, emotion, and memory, including the hippocampus and amygdala. nih.govnih.gov Their activation is known to modulate the release of several key neurotransmitters involved in synaptic plasticity. nih.gov Therefore, sustained blockade of these receptors with a potent antagonist like LY 278584 could theoretically induce significant adaptive changes in neural circuits over time. Research into the chronic effects of other classes of antidepressants, such as SSRIs, has shown that they can promote neurogenesis and increase levels of brain-derived neurotrophic factor (BDNF), a key molecule in neuronal growth and survival. researchgate.net
Future investigations should focus on whether long-term antagonism of 5-HT3 receptors with this compound elicits similar neuroplastic changes. Studies could employ animal models to assess the impact of chronic this compound administration on processes like long-term potentiation (LTP), a cellular correlate of learning and memory. youtube.comcpn.or.kr Examining structural changes, such as dendritic arborization and spine density in the hippocampus, would also provide crucial insights. frontiersin.org Understanding these potential long-term effects is essential for fully comprehending the therapeutic profile of 5-HT3 antagonists and their potential role in treating chronic neuropsychiatric disorders where neuroplasticity is often impaired. nih.govnih.gov
Advanced In Silico and AI-Driven Drug Discovery Approaches Leveraging this compound Insights
Virtual Screening: Machine learning algorithms can be trained on the structural features of this compound and other known 5-HT3 antagonists to rapidly screen massive virtual libraries of compounds, identifying novel molecules with a high probability of binding to the receptor. psu.ac.thnih.gov
De Novo Drug Design: Generative AI models can use the pharmacophore derived from this compound as a blueprint to design entirely new molecules. lifebit.ai These novel compounds can be optimized for improved properties, such as greater selectivity for specific subunit combinations or enhanced pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing the relationship between the chemical structures of this compound and its analogs and their biological activity, QSAR models can be built to predict the potency of new, untested compounds, thereby prioritizing the most promising candidates for synthesis and testing. tandfonline.com
Leveraging the insights gained from a highly selective ligand like this compound allows for a more targeted and efficient drug discovery process. nih.gov This data-driven approach minimizes the time and cost associated with traditional methods and holds the potential to deliver a new generation of 5-HT3 receptor modulators with tailored therapeutic effects.
Q & A
Q. What is the primary pharmacological mechanism of LY 278584, and how is this determined experimentally?
this compound is a selective ligand for 5-HT₃ receptors (5-HT₃Rs), as demonstrated through competitive binding assays using radiolabeled [³H]this compound in rat cortical tissue. Its binding affinity (Ki values) is measured by displacing reference ligands like tropisetron, with experimental protocols emphasizing reproducibility through standardized receptor preparation and dose-response curves . Methodologically, researchers should prioritize assays with clear positive/negative controls (e.g., 5-HT as a reference agonist) and validate results using functional assays (e.g., guinea pig distal colon contraction studies) to confirm receptor antagonism/agonism .
Q. Which experimental models are commonly used to assess this compound’s efficacy in serotonin-related pathologies?
In vivo models such as murine ear edema induced by serotonergic agonists (e.g., α-Methyl 5-HT, 2-Methyl 5-HT) are employed to evaluate anti-inflammatory effects. For example, this compound (4.0 mg/kg) showed no inhibition of α-Methyl 5-HT-induced edema (control: 0.237 mm ± 0.005 mm vs. This compound: 0.237 mm ± 0.004 mm), highlighting its receptor specificity compared to inhibitors like LY 53857 (53% inhibition) . Researchers must standardize edema measurement protocols (e.g., ear thickness calipers) and include dose-response analyses to avoid false negatives.
Q. How is this compound synthesized, and what analytical methods confirm its purity and structure?
Synthesis involves thieno[2,3-d]pyrimidine derivatives, with purity confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Structural characterization requires adherence to IUPAC naming conventions and comparison to reference spectra. Detailed synthesis protocols should be archived in supplementary materials to ensure reproducibility .
Q. What are the key differences between this compound and structurally related compounds (e.g., LY 53857) in receptor binding?
this compound exhibits higher selectivity for 5-HT₃Rs over 5-HT₄ receptors (5-HT₄Rs) compared to analogs like compound 32. Binding assays using rat cortex (5-HT₃Rs) and guinea pig striatum (5-HT₄Rs) reveal Ki values that differentiate its receptor profile. Researchers should use dual-binding assays to map selectivity and avoid cross-reactivity artifacts .
Q. How should contradictory data on this compound’s efficacy across different models be addressed?
For instance, this compound lacks efficacy in α-Methyl 5-HT-induced edema but is active in receptor-binding studies. Methodological solutions include:
- Validating model relevance (e.g., tissue-specific receptor expression).
- Testing broader dose ranges to identify threshold effects.
- Incorporating functional assays (e.g., isolated tissue contraction) to confirm mechanistic consistency .
Advanced Research Questions
Q. What computational strategies resolve docking ambiguities when studying this compound’s interaction with 5-HT₃Rs?
Comparative molecular docking of active/inactive analogs (e.g., compound 2 vs. 4) identifies artifact-prone positions. Overlapping docking sites between active and inactive compounds suggest non-specific binding, while conserved sites among active ligands (e.g., proximity to Y143/Y153 tyrosine residues) indicate pharmacophore relevance. Use energy-minimized conformations and molecular dynamics simulations to refine binding hypotheses .
Q. How can researchers optimize in vitro binding assays for this compound to improve signal-to-noise ratios?
Key steps include:
- Using fresh tissue homogenates (e.g., rat cortex) to preserve receptor integrity.
- Titrating radioligand concentrations ([³H]this compound) to avoid saturation artifacts.
- Including non-specific binding controls (e.g., excess 5-HT) to isolate specific interactions. Statistical validation via Scatchard analysis ensures accurate Ki calculations .
Q. What statistical methods are critical for interpreting pharmacological data involving this compound?
Dose-response curves should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For in vivo studies (e.g., edema inhibition), ANOVA with post-hoc tests (Tukey’s HSD) compares group means. Report effect sizes (Cohen’s d) and confidence intervals to contextualize significance thresholds .
Q. How do in vitro binding affinities of this compound translate to in vivo functional outcomes?
Discrepancies arise due to pharmacokinetic factors (e.g., blood-brain barrier penetration) or off-target effects. To bridge this gap, use microdialysis in target tissues to measure drug concentrations and correlate with receptor occupancy. Pair in vitro binding data with behavioral/pharmacological readouts (e.g., pain modulation assays) .
Q. What strategies mitigate bias when reviewing literature on this compound’s therapeutic potential?
Conduct systematic reviews with predefined inclusion/exclusion criteria (e.g., peer-reviewed studies using standardized assays). Use tools like PRISMA flow diagrams to document literature screening. Highlight studies with robust methodological rigor (e.g., blinded data analysis, replication across labs) and flag conflicts of interest .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate findings using orthogonal assays (e.g., binding + functional studies) .
- Experimental Design : Pre-register protocols (e.g., on Open Science Framework) to reduce bias and enhance reproducibility .
- Literature Synthesis : Use citation management software (e.g., Zotero) to track primary vs. secondary sources and avoid unreliable platforms (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
